molecular formula C23H22N2O4S B11465837 4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11465837
M. Wt: 422.5 g/mol
InChI Key: HVONEKFKCGBZIL-UHFFFAOYSA-N
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Description

4-(3-METHOXYPHENYL)-N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes methoxyphenyl groups and a thienopyridine core

Preparation Methods

The synthetic routes typically involve the use of reagents such as boronic esters and various catalysts to facilitate the reactions . Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities, ensuring consistency and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the compound .

Scientific Research Applications

4-(3-METHOXYPHENYL)-N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it may be used in the development of new materials and industrial processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. Generally, the compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

When compared to similar compounds, 4-(3-METHOXYPHENYL)-N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE stands out due to its unique structure and properties. Similar compounds may include other thienopyridine derivatives, which share the thienopyridine core but differ in the substituents attached to the core.

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H22N2O4S/c1-13-20-18(14-5-4-6-17(11-14)29-3)12-19(26)25-23(20)30-21(13)22(27)24-15-7-9-16(28-2)10-8-15/h4-11,18H,12H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

HVONEKFKCGBZIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(CC(=O)N2)C3=CC(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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